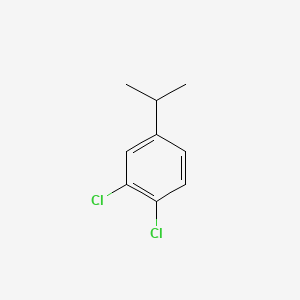![molecular formula C16H22N2O5 B8782797 Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)
Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate
概要
説明
Benzyl N-(tert-butoxycarbonyl)glycylglycinate is an organic compound that is often used in synthetic organic chemistry. It is a derivative of glycine, modified by the addition of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate typically involves the protection of glycine with a Boc group, followed by the introduction of a benzyl group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected glycine is then reacted with benzyl bromide to introduce the benzyl group .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
化学反応の分析
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)glycylglycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Benzyl N-(tert-butoxycarbonyl)glycylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate involves the protection of amino groups through the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions. The benzyl group provides additional stability and can be selectively removed under specific conditions.
類似化合物との比較
Similar Compounds
N-benzylglycine: Similar structure but lacks the Boc protecting group.
N-(tert-butoxycarbonyl)glycine: Lacks the benzyl group.
Benzyl glycine: Lacks both the Boc protecting group and the additional glycine unit.
Uniqueness
Benzyl N-(tert-butoxycarbonyl)glycylglycinate is unique due to the presence of both the Boc protecting group and the benzyl group. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable compound in various fields of research.
特性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC名 |
benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-9-13(19)17-10-14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19)(H,18,21) |
InChIキー |
FKEAJLRIFQDSPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


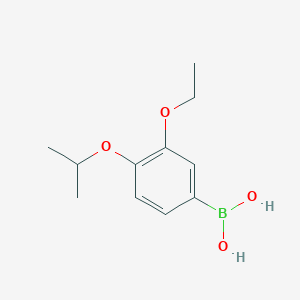
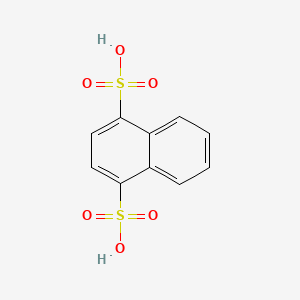
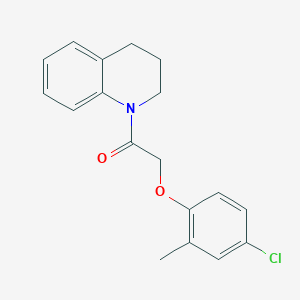

![5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8782766.png)
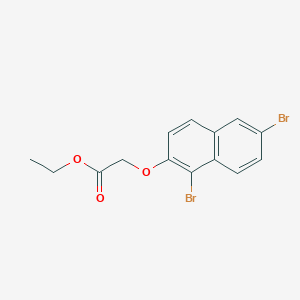
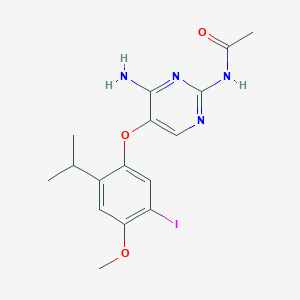
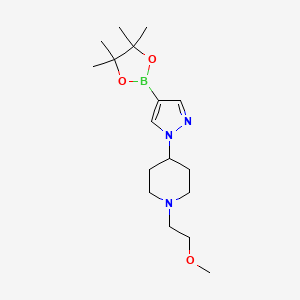
![8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8782789.png)
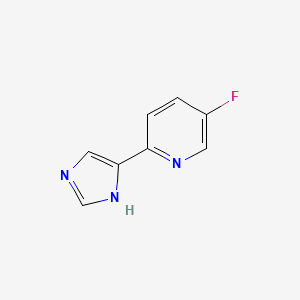
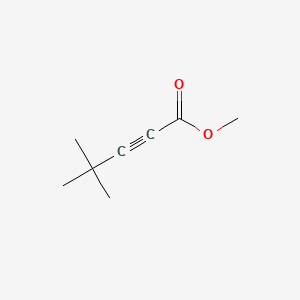
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B8782818.png)
